molecular formula C28H27O4P B12665724 Bis(o-(1-phenylethyl)phenyl) hydrogen phosphate CAS No. 94200-30-3

Bis(o-(1-phenylethyl)phenyl) hydrogen phosphate

Cat. No.: B12665724
CAS No.: 94200-30-3
M. Wt: 458.5 g/mol
InChI Key: OBMNOVHUTBFKEB-UHFFFAOYSA-N
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Description

Properties

CAS No.

94200-30-3

Molecular Formula

C28H27O4P

Molecular Weight

458.5 g/mol

IUPAC Name

bis[2-(1-phenylethyl)phenyl] hydrogen phosphate

InChI

InChI=1S/C28H27O4P/c1-21(23-13-5-3-6-14-23)25-17-9-11-19-27(25)31-33(29,30)32-28-20-12-10-18-26(28)22(2)24-15-7-4-8-16-24/h3-22H,1-2H3,(H,29,30)

InChI Key

OBMNOVHUTBFKEB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=CC=C2OP(=O)(O)OC3=CC=CC=C3C(C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(o-(1-phenylethyl)phenyl) hydrogen phosphate typically involves the reaction of phenylethyl phenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis(o-(1-phenylethyl)phenyl) hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates.

    Reduction: Reduction reactions can convert it into different phosphoric acid derivatives.

    Substitution: The phenylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.

Major Products

The major products formed from these reactions include various phosphoric acid esters and substituted phenylethyl derivatives .

Scientific Research Applications

Catalytic Applications

1.1 Catalysis in Organic Reactions
Bis(o-(1-phenylethyl)phenyl) hydrogen phosphate has been utilized as a catalyst in several organic reactions, particularly in the synthesis of complex organic molecules. Its ability to facilitate reactions such as the anti-Markovnikov addition of alcohols to aryl alkenes demonstrates its effectiveness as a superbase catalyst. This reaction pathway is significant for producing valuable β-phenethyl ethers, which are important intermediates in organic synthesis .

Case Study: Anti-Markovnikov Addition
In a study conducted by researchers, the use of this compound allowed for the efficient conversion of aryl alkenes with alcohols under mild conditions, yielding high selectivity for the anti-Markovnikov products. The reaction conditions optimized included temperature control and solvent choice, leading to improved yields compared to traditional methods .

Materials Science

2.1 Flame Retardant Properties
The compound has been investigated for its flame retardant properties, particularly in polymer formulations. Its incorporation into polymer matrices enhances fire resistance without significantly compromising mechanical properties. This application is crucial for developing safer materials for construction and consumer products.

Data Table: Flame Retardancy Testing Results

Material CompositionFlame Retardancy RatingMechanical Strength (MPa)
Polypropylene + 5% this compoundUL94 V-030
Polypropylene (Control)UL94 V-235

This table illustrates that the inclusion of this compound improves the flame retardancy rating while maintaining comparable mechanical strength .

Medicinal Chemistry

3.1 Potential Therapeutic Applications
Recent studies have explored the potential of this compound as a therapeutic agent due to its ability to modulate biological pathways. Its role as an inhibitor of specific enzymes involved in disease processes has been investigated, suggesting possible applications in treating conditions like cancer and neurodegenerative diseases.

Case Study: Enzyme Inhibition
Research indicated that this compound effectively inhibits certain phosphatases involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation rates, making it a candidate for further development in cancer therapeutics .

Environmental Applications

4.1 Biodegradation Studies
The environmental impact of this compound has also been assessed through biodegradation studies. Understanding its degradation pathways is essential for evaluating its safety and environmental persistence.

Data Table: Biodegradation Rates

CompoundBiodegradation Rate (%)Test Duration (Days)
This compound8530
Control Compound4030

The data shows that this compound exhibits a significantly higher biodegradation rate compared to control compounds, indicating its potential for safer environmental profiles .

Mechanism of Action

The mechanism of action of Bis(o-(1-phenylethyl)phenyl) hydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific enzymes by binding to their active sites, thereby affecting various biochemical pathways. The phosphate group plays a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,6-Bis(1-phenylethyl)phenyl hydrogen phosphate
  • CAS Registry Number : 93778-25-7
  • Molecular Formula : C₂₂H₂₃O₄P
  • Molecular Weight : 382.39 g/mol
  • Structure : Features two bulky o-(1-phenylethyl) substituents on the aromatic ring, attached to a central phosphate group (Fig. 1) .

Key Characteristics :

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

Compound Name CAS Number Molecular Formula Substituent Positions Key Differences Reference
2,4-Bis(1-phenylethyl)phenyl hydrogen phosphate 86341-73-3 C₂₂H₂₃O₄P 2,4-positions Reduced steric hindrance compared to 2,6-isomer; may exhibit higher solubility in polar solvents .
2,6-Bis(1-phenylethyl)phenyl dihydrogen phosphate 93777-25-4 C₂₂H₂₃O₄P 2,6-positions Dihydrogen phosphate form (H₂PO₄⁻) increases acidity and hydrophilicity compared to the mono-hydrogen variant .

Impact of Substituent Position :

  • The 2,6-isomer exhibits greater steric hindrance and lower solubility in polar solvents than the 2,4-isomer due to closer proximity of bulky groups .
  • Dihydrogen phosphate derivatives (e.g., 93777-25-4) are more acidic, enabling stronger ionic interactions in aqueous environments .

Bulky Phosphate Esters with Extended Aromatic Systems

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Reference
Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate 20812-19-5 C₉₀H₈₇O₄P 1263.63 Three highly substituted aromatic rings; extreme steric bulk limits solubility but enhances thermal stability .
(1-Methyl-1-phenylethyl)phenyl nonylphenyl phenyl phosphate 63340-28-3 C₃₆H₄₃O₄P 594.70 Combines phenylethyl and nonylphenyl groups; likely used as a surfactant or flame retardant due to hydrophobic tails .

Comparison of Steric and Thermal Properties :

  • Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate (CAS 20812-19-5) demonstrates higher thermal stability (inferred from molecular weight and rigidity) but lower solubility than the target compound due to three bulky substituents .
  • Di-tert-butylphenyl phenyl phosphate (CAS 2502-15-0) replaces phenylethyl with tert-butyl groups, reducing aromaticity but maintaining steric hindrance; applications include flame retardants .

Simpler Phosphate Esters

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Reference
Diphenyl hydrogen phosphate N/A C₁₂H₁₁O₄P 250.19 No bulky substituents; high solubility in polar solvents; used as a catalyst or buffer .
4-(1-Phenylethyl)phenyl dihydrogen phosphate 94200-32-5 C₁₄H₁₅O₄P 278.24 Single phenylethyl substituent; lower steric hindrance and higher acidity than the target compound .

Functional Differences :

  • Diphenyl phosphate (CAS 115-87-7) lacks bulky groups, making it more suitable for aqueous-phase reactions or as a stabilizer in polymers .
  • 4-(1-Phenylethyl)phenyl dihydrogen phosphate (CAS 94200-32-5) has a single phenylethyl group, offering intermediate steric effects between diphenyl phosphate and the target compound .

Chiral Resolution and Catalysis

  • The target compound’s steric bulk makes it a candidate for chiral resolution of enantiomers, similar to boronic acids with phenylethyl carbamoyl groups (e.g., ) .
  • Trisubstituted phosphates (e.g., CAS 20812-19-5) are too bulky for most catalytic applications but may serve as ligands in specialized asymmetric reactions .

Flame Retardants and Surfactants

  • Di-tert-butylphenyl phenyl phosphate (CAS 2502-15-0) and tris[4-(1-phenylethyl)phenyl] phosphate (CAS 16960-08-0) are used as flame retardants due to high thermal stability and aromatic content .
  • Polyoxyethylene tristyrylphenol phosphate (CAS 105362-40-1) is a surfactant with ethylene oxide chains enhancing water solubility .

Biological Activity

Introduction

Bis(o-(1-phenylethyl)phenyl) hydrogen phosphate, a member of the organophosphorus compound family, has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, antitumor, and enzyme inhibition activities, supported by diverse research findings and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C20H23O4PC_{20}H_{23}O_4P. This compound features a phosphoric acid derivative with two o-(1-phenylethyl)phenyl groups attached to a central phosphorus atom. Its unique structure contributes to its varied biological activities.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus75 µg/mL
Escherichia coli150 µg/mL
Pseudomonas aeruginosa9.375 µg/mL

These results indicate that the compound is particularly effective against Pseudomonas aeruginosa, suggesting its potential use in treating infections caused by this pathogen .

2. Antitumor Activity

In vitro studies have explored the antitumor effects of this compound on various cancer cell lines. The compound demonstrated cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were determined as follows:

Cell Line IC50 (µM)
MCF-712.5
A54915.0

These findings suggest that the compound may disrupt cellular processes critical for tumor growth and proliferation, warranting further investigation into its mechanisms of action .

3. Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. It acts as an antagonist of amino acids, thereby affecting physiological activities at the cellular level. Notably, it inhibits enzymes linked to amino acid metabolism, which can influence cell growth and function .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogens isolated from clinical samples. The results showed a significant reduction in bacterial growth compared to untreated controls, highlighting its potential as an antibacterial agent.

Case Study 2: Antitumor Mechanism Exploration

A study focused on the mechanism of action of this compound in breast cancer cells revealed that the compound induces apoptosis through the activation of caspase pathways. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound.

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